3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol It is characterized by a cyclobutane ring substituted with a hydroxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxybenzaldehyde with cyclobutanone in the presence of a base to form the cyclobutane ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 3-(4-hydroxyphenyl)cyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Similar in structure but lacks the cyclobutane ring.
Cyclobutane-1-carboxylic acid: Lacks the hydroxyphenyl group.
4-Hydroxyphenylacetic acid: Contains a phenyl ring with a hydroxy group but has an acetic acid side chain instead of a cyclobutane ring.
Uniqueness
3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxyphenyl group and a cyclobutane ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9,12H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDWAQPTNQWOME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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